![molecular formula C24H23N3O2S B2882743 (2-Ethylbenzo[d]thiazol-6-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 1904215-43-5](/img/structure/B2882743.png)
(2-Ethylbenzo[d]thiazol-6-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the FT-IR spectrum showed peaks at 1270 cm-1 (C–S), 1593 and 1325 cm-1 (asym. and sym. –N=O str of NO2), 1652 (C=N), 1678 (amide C=O), and 3185–3192 (–NH) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. For instance, one of the synthesized compounds had a yield of 88%, a melting point of 193–195 °C, and its FT-IR spectrum showed specific peaks corresponding to different functional groups .Scientific Research Applications
Antimicrobial and Antifungal Applications
Research indicates that derivatives of benzothiazole and piperidine, which share structural similarities with the compound , exhibit significant antimicrobial and antifungal activities. For instance, the synthesis and biological evaluation of new piperidine substituted benzothiazole derivatives have demonstrated these compounds' potential in treating microbial infections. These derivatives, including those synthesized from ethyl 2-aminobenzo[d]thiazole-6-carboxylate and piperidine, showed good antibacterial and antifungal properties in biological studies (Shafi et al., 2021).
Synthesis of Pharmacologically Active Agents
Another aspect of scientific research application is the synthesis of pharmacologically active agents. Derivatives of the mentioned compound, by incorporating various functional groups, have been synthesized and evaluated for their biological activities. The structural manipulation and synthesis of these derivatives aim to explore their potential as leads in drug discovery. For example, the synthesis of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists presents a methodology for designing compounds with specific pharmacological activities. These synthesized carboxamides, based on the pharmacophoric requirements of 5-HT3 receptor antagonists, indicate the chemical versatility of the structural class to which the compound of interest belongs (Mahesh et al., 2011).
Future Directions
properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-2-22-26-19-9-8-17(15-21(19)30-22)24(28)27-13-10-18(11-14-27)29-20-7-3-5-16-6-4-12-25-23(16)20/h3-9,12,15,18H,2,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTYJKZMYWDGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)OC4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylbenzo[d]thiazol-6-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone |
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